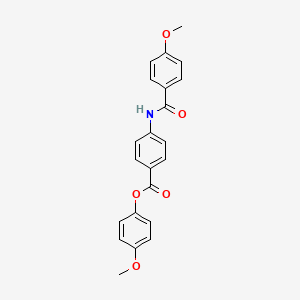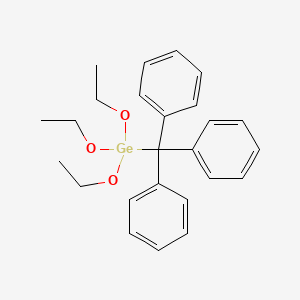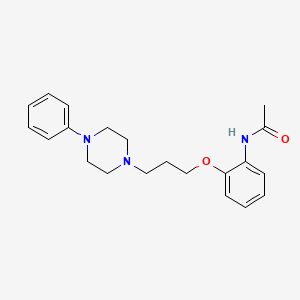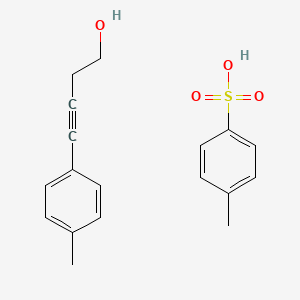
4-Methylbenzenesulfonic acid;4-(4-methylphenyl)but-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid and 4-(4-methylphenyl)but-3-yn-1-ol are two distinct chemical compounds. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is an organic sulfonic acid with the molecular formula C7H8O3S. It is widely used as a catalyst in organic synthesis due to its strong acidic properties. On the other hand, 4-(4-methylphenyl)but-3-yn-1-ol is an organic compound with the molecular formula C11H12O, featuring both an alkyne and an alcohol functional group. This compound is often used in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic acid: is typically synthesized by sulfonation of toluene using sulfuric acid or oleum. The reaction is highly exothermic and requires careful temperature control to avoid side reactions. The general reaction is as follows:
C6H5CH3+H2SO4→C6H4(CH3)SO3H+H2O
4-(4-Methylphenyl)but-3-yn-1-ol: can be synthesized through various methods, including the reaction of 4-methylphenylacetylene with formaldehyde in the presence of a base. Another method involves the alkylation of 4-methylphenylacetylene with propargyl bromide followed by reduction.
Industrial Production Methods
In industrial settings, the production of 4-methylbenzenesulfonic acid involves continuous sulfonation processes using reactors designed to handle the exothermic nature of the reaction. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid: undergoes various reactions, including:
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
Substitution: Can participate in electrophilic aromatic substitution reactions.
4-(4-Methylphenyl)but-3-yn-1-ol: undergoes:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alkanes or alkenes.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions (OH-).
Major Products
Esterification of 4-Methylbenzenesulfonic acid: Produces esters like methyl p-toluenesulfonate.
Oxidation of 4-(4-Methylphenyl)but-3-yn-1-ol: Produces 4-(4-methylphenyl)but-3-yn-1-one or 4-(4-methylphenyl)but-3-ynoic acid.
Scientific Research Applications
4-Methylbenzenesulfonic acid: is widely used in:
Organic Synthesis: As a catalyst for esterification and polymerization reactions.
Pharmaceuticals: As an intermediate in the synthesis of various drugs.
Industrial Applications: In the production of detergents and dyes.
4-(4-Methylphenyl)but-3-yn-1-ol: is used in:
Medicinal Chemistry: As a building block for the synthesis of pharmaceuticals.
Material Science: In the development of new materials with specific properties.
Chemical Research: As a reagent in various organic reactions.
Mechanism of Action
4-Methylbenzenesulfonic acid: acts as a strong acid, donating protons (H+) to various substrates, thereby catalyzing reactions. Its sulfonic acid group is highly electron-withdrawing, making it a potent catalyst.
4-(4-Methylphenyl)but-3-yn-1-ol: can participate in various reactions due to its alkyne and alcohol functional groups. The alkyne group can undergo addition reactions, while the alcohol group can participate in oxidation and substitution reactions.
Comparison with Similar Compounds
Similar Compounds to 4-Methylbenzenesulfonic acid
Benzenesulfonic acid: Similar structure but lacks the methyl group.
Methanesulfonic acid: Smaller molecule with similar acidic properties.
Similar Compounds to 4-(4-Methylphenyl)but-3-yn-1-ol
Phenylacetylene: Similar alkyne structure but lacks the alcohol group.
4-Methylphenylacetylene: Similar structure but lacks the but-3-yn-1-ol moiety.
Uniqueness
4-Methylbenzenesulfonic acid: Its strong acidic nature and ability to act as a catalyst in various reactions make it unique.
4-(4-Methylphenyl)but-3-yn-1-ol: The presence of both alkyne and alcohol functional groups allows for diverse reactivity and applications in synthesis.
Properties
CAS No. |
87639-42-7 |
|---|---|
Molecular Formula |
C18H20O4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;4-(4-methylphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C11H12O.C7H8O3S/c1-10-5-7-11(8-6-10)4-2-3-9-12;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,12H,3,9H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
SYXAIKINXQWFKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


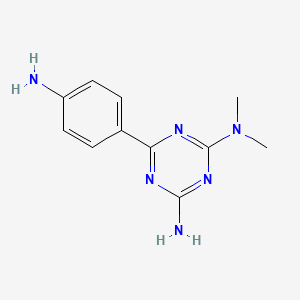
![1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14403040.png)
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
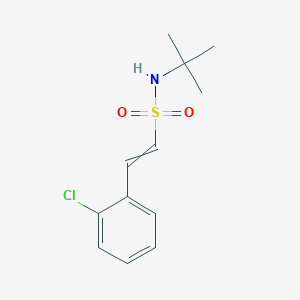
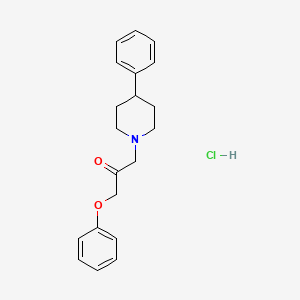

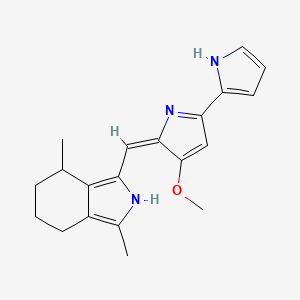
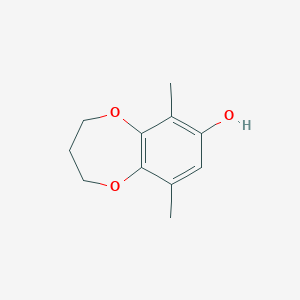
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
